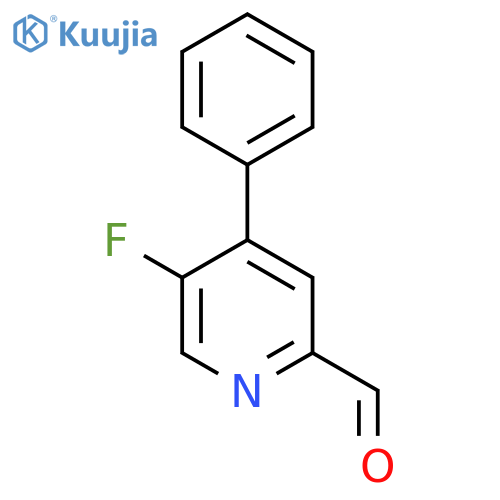Cas no 1803876-28-9 (5-Fluoro-4-phenylpicolinaldehyde)

1803876-28-9 structure
商品名:5-Fluoro-4-phenylpicolinaldehyde
CAS番号:1803876-28-9
MF:C12H8FNO
メガワット:201.196426391602
CID:4905419
5-Fluoro-4-phenylpicolinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-4-phenylpicolinaldehyde
-
- インチ: 1S/C12H8FNO/c13-12-7-14-10(8-15)6-11(12)9-4-2-1-3-5-9/h1-8H
- InChIKey: DAFFQLWHAAVXHV-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C=O)C=C1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-Fluoro-4-phenylpicolinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006412-250mg |
5-Fluoro-4-phenylpicolinaldehyde |
1803876-28-9 | 95% | 250mg |
$1,078.00 | 2022-04-02 | |
| Alichem | A029006412-1g |
5-Fluoro-4-phenylpicolinaldehyde |
1803876-28-9 | 95% | 1g |
$3,097.65 | 2022-04-02 | |
| Alichem | A029006412-500mg |
5-Fluoro-4-phenylpicolinaldehyde |
1803876-28-9 | 95% | 500mg |
$1,819.80 | 2022-04-02 |
5-Fluoro-4-phenylpicolinaldehyde 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1803876-28-9 (5-Fluoro-4-phenylpicolinaldehyde) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
